molecular formula C7H14O2 B1201936 Isobutyl propionate CAS No. 540-42-1

Isobutyl propionate

Cat. No.: B1201936
CAS No.: 540-42-1
M. Wt: 130.18 g/mol
InChI Key: FZXRXKLUIMKDEL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isobutyl propionate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with various enzymes, such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. The interaction between this compound and esterases involves the binding of the ester to the active site of the enzyme, leading to the cleavage of the ester bond and the formation of isobutyl alcohol and propionic acid . Additionally, this compound can participate in transesterification reactions, where it exchanges its ester group with another alcohol or acid in the presence of a catalyst .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In olfactory sensory neurons, this compound acts as an odorant molecule, binding to specific G-protein coupled receptors and triggering a cascade of intracellular signaling events . This interaction leads to the activation of adenylate cyclase, increasing cyclic AMP levels and ultimately resulting in neuronal depolarization and signal transmission to the brain. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in olfactory receptor gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to esterases through hydrogen bonding and hydrophobic interactions, facilitating the hydrolysis of the ester bond . This binding interaction is crucial for the catalytic activity of esterases and the subsequent formation of isobutyl alcohol and propionic acid. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . This modulation can lead to changes in the expression levels of genes involved in olfactory receptor signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of isobutyl alcohol and propionic acid . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as disruption of cellular signaling pathways and oxidative stress . In animal studies, the threshold effects of this compound have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to minimize adverse effects while maximizing the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including ester hydrolysis and transesterification. The hydrolysis of this compound by esterases results in the formation of isobutyl alcohol and propionic acid, which can further participate in metabolic processes such as alcohol metabolism and fatty acid synthesis . Additionally, this compound can undergo transesterification reactions, where it exchanges its ester group with another alcohol or acid, leading to the formation of new ester compounds . These metabolic pathways are essential for the utilization and transformation of this compound in biological systems.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. Due to its hydrophobic nature, this compound can easily diffuse across cell membranes and accumulate in lipid-rich compartments . It can also interact with specific transporters and binding proteins that facilitate its movement within cells and tissues. The distribution of this compound is influenced by factors such as its concentration, solubility, and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its hydrophobic properties and interactions with cellular components. This compound tends to localize in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . It can also interact with specific targeting signals and post-translational modifications that direct its localization to specific organelles. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl propionate can be synthesized through several methods, the most common being Fischer esterification . This process involves the reaction of propionic acid with isobutanol in the presence of an acid catalyst such as concentrated sulfuric acid, hydrogen chloride, or p-toluenesulfonic acid . The reaction typically requires refluxing for a few hours to reach equilibrium. The general reaction is as follows:

Propionic Acid+IsobutanolH+Isobutyl Propionate+Water\text{Propionic Acid} + \text{Isobutanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Water} Propionic Acid+IsobutanolH+​Isobutyl Propionate+Water

Other methods include the reaction of acid chlorides with alcohols and the use of acid anhydrides .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Amberlyst 15 as a catalyst. This method enhances the efficiency of the esterification process and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isobutyl propionate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into propionic acid and isobutanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

    Oxidation and Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid, hydrogen chloride, p-toluenesulfonic acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Propionic acid and isobutanol.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Isobutyl propionate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. .

Comparison with Similar Compounds

Isobutyl propionate can be compared with other esters such as:

    Isobutyl acetate: Known for its pear-like aroma.

    Ethyl propionate: Has a fruity odor and is used in flavorings.

    Methyl propionate: Also used in fragrances and has a sweet, fruity smell.

Uniqueness: this compound stands out due to its specific rum-like aroma, which is not commonly found in other esters. This unique scent makes it particularly valuable in the fragrance and flavor industries .

Properties

IUPAC Name

2-methylpropyl propanoate
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InChI

InChI=1S/C7H14O2/c1-4-7(8)9-5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
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InChI Key

FZXRXKLUIMKDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C)C
Source PubChem
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Molecular Formula

C7H14O2
Record name ISOBUTYL PROPIONATE
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DSSTOX Substance ID

DTXSID8060240
Record name Propanoic acid, 2-methylpropyl ester
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Molecular Weight

130.18 g/mol
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Physical Description

Isobutyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make plastics., Liquid, colourless to pale yellow liquid with an odour reminiscent of rum & pineapple
Record name ISOBUTYL PROPIONATE
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Record name 2-Methylpropyl propanoate
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Record name Isobutyl propionate
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Boiling Point

66.00 to 67.00 °C. @ 60.00 mm Hg
Record name 2-Methylpropyl propanoate
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Solubility

1700 mg/L @ 25 °C (exp), miscible with alcohol; soluble in most organic solvents; insoluble in water
Record name 2-Methylpropyl propanoate
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Density

0.861-0.867
Record name Isobutyl propionate
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CAS No.

540-42-1
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Melting Point

-71.4 °C
Record name 2-Methylpropyl propanoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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